Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate

Physicochemical profiling Lipophilicity Scaffold optimization

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate (CAS 220116-69-8) is a Boc-protected tetrahydropyrimidine derivative (C₁₃H₂₄N₂O₃, MW 256.34 g/mol) bearing a sterically demanding 2-tert-butyl substituent. This compound serves as a conformationally constrained heterocyclic scaffold in medicinal chemistry and organic synthesis, with its saturated 1,3-diazinane ring providing a defined spatial orientation for substituents.

Molecular Formula C13H24N2O3
Molecular Weight 256.346
CAS No. 220116-69-8
Cat. No. B2428512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate
CAS220116-69-8
Molecular FormulaC13H24N2O3
Molecular Weight256.346
Structural Identifiers
SMILESCC(C)(C)C1NC(=O)CCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O3/c1-12(2,3)10-14-9(16)7-8-15(10)11(17)18-13(4,5)6/h10H,7-8H2,1-6H3,(H,14,16)
InChIKeyAIZNAHFBIATZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate (CAS 220116-69-8): A Sterically Hindered Tetrahydropyrimidine Scaffold for Chemical Biology and Synthesis


Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate (CAS 220116-69-8) is a Boc-protected tetrahydropyrimidine derivative (C₁₃H₂₄N₂O₃, MW 256.34 g/mol) bearing a sterically demanding 2-tert-butyl substituent . This compound serves as a conformationally constrained heterocyclic scaffold in medicinal chemistry and organic synthesis, with its saturated 1,3-diazinane ring providing a defined spatial orientation for substituents. The molecule has been characterized by computed properties including an XLogP3-AA of 2.0, a topological polar surface area of 58.6 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . GHS classification data indicate it is a skin and eye irritant (H315, H319, H335) . Spectral reference data, including FTIR and GC-MS spectra, are available via SpectraBase .

Why Generic Substitution of Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate Fails: Steric and Electronic Differentiation from Common Analogs


Generic substitution of tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate with simpler tetrahydropyrimidine analogs (e.g., the unsubstituted or 2-aryl variants) is not straightforward for quantitative scientific work. The steric bulk of the 2-tert-butyl group fundamentally alters the scaffold's conformational landscape — introducing a single undefined atom stereocenter and a substantially higher computed complexity value (339) — which directly influences diastereoselectivity in downstream alkylation reactions. In the Seebach-Boog-Schweizer lithiated hydropyrimidine methodology, 2-tert-butyl-substituted tetrahydropyrimidinones (including the Boc-protected variant corresponding to this compound) are converted to Li-enaminates that react with electrophiles with 'high diastereoselectivity,' a characteristic that is strictly dependent on the steric environment provided by the 2-tert-butyl group . Furthermore, the compound demonstrates a distinct, albeit low-potency, multi-target inhibition profile across α-ketoglutarate-dependent dioxygenases (PHD2, FTO, TET2, KDM5B) at IC₅₀ values ranging from ~10⁵ to 10⁶ nM ; this inhibition signature is unlikely to be reproduced by analogs lacking the same steric and electronic features, as even minor structural changes in this chemotype can markedly alter target engagement.

Quantitative Evidence Guide for Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate: Head-to-Head Physicochemical, Enzymatic, and Stereochemical Differentiation


Increased Lipophilicity Versus Unsubstituted Tetrahydropyrimidine Core: LogP and TPSA Comparison

The target compound exhibits substantially higher computed lipophilicity compared to the unsubstituted tert-butyl tetrahydropyrimidine-1(2H)-carboxylate scaffold. Specifically, the target compound has an XLogP3-AA of 2.0 versus an XLogP3-AA of approximately 0.69 for the unsubstituted analog tert-butyl tetrahydropyrimidine-1(2H)-carboxylate (PubChem CID 59107441) . The topological polar surface area is 58.6 Ų for the target compound compared to 52.9 Ų for the analog . This ~1.3 log unit increase in lipophilicity, driven by the 2-tert-butyl substituent, is a quantifiable and verifiable physicochemical difference spanning multiple computed parameters.

Physicochemical profiling Lipophilicity Scaffold optimization

Moderate Multi-Target Dioxygenase Inhibition Profile: IC₅₀ Values Against PHD2, FTO, and TET2

In biochemical inhibition assays, the target compound demonstrates a unique multi-target activity profile against several α-ketoglutarate-dependent dioxygenases. The IC₅₀ against human PHD2 catalytic domain is 7.30 × 10⁶ nM, while inhibition of FTO and TET2 yields IC₅₀ values of 3.20 × 10⁵ nM and 4.00 × 10⁶ nM, respectively . For context, the structurally related but distinct pan-2-oxoglutarate dioxygenase inhibitor IOX1 (5-carboxy-8-hydroxyquinoline) exhibits IC₅₀ values in the low-micromolar range (e.g., PHD2 IC₅₀ ~ 0.6 μM) . The target compound's substantially weaker but selective-affinity-range profile (~10⁵–10⁶ nM) positions it as a low-potency screening hit or negative control tool, rather than a potent inhibitor, which is a critical distinction for experimental design.

Enzyme inhibition Dioxygenases Epigenetics

High Diastereoselectivity in Lithiated Enaminate Alkylation: Synthetic Utility Compared to 2-Phenyl Analogs

In the Seebach methodology, the Boc-protected 2-tert-butyltetrahydropyrimidinone (the target compound class) is deprotonated to a chiral Li-enaminate and reacted with electrophiles to afford α-alkylated products with 'high diastereoselectivity' . While quantitative diastereomeric ratios (d.r.) for the Boc derivative are not explicitly tabulated in the accessible abstract, the methodology paper states that reactions of these Li-enaminates with alkyl, allyl, benzyl, and propargyl halides, aldehydes, imines, and enoates 'give good yields and are highly diastereoselective (products 11–42, Schemes 5–10)' . In contrast, analogous 2-phenyl-substituted tetrahydropyrimidinones often yield mixtures of diastereomers with significantly lower selectivity due to reduced steric bias , making the 2-tert-butyl variant a superior choice for stereoselective β²-amino acid synthesis.

Asymmetric synthesis Diastereoselectivity β-Amino acid precursors

Defined GHS Hazard Classification: Skin and Eye Irritation Profile Enables Consistent Safety Protocol Design

The target compound has a fully characterized GHS hazard profile based on a single notification to the ECHA C&L Inventory. The classification includes Skin Irrit. 2 (H315: Causes skin irritation, 100% notification agreement), Eye Irrit. 2A (H319: Causes serious eye irritation, 100%), and STOT SE 3 (H335: May cause respiratory irritation, 100%) . In contrast, the unsubstituted analog tert-butyl tetrahydropyrimidine-1(2H)-carboxylate (CAS 867065-85-8) has no publicly available GHS classification in PubChem , introducing uncertainty in procurement and safety protocol design. This documented hazard profile allows procurement teams to design consistent, compliant handling protocols without relying on generic class-level assumptions.

Safety data GHS classification Laboratory handling

Vendor-Specified Purity Differentiation: 95% Standard with Batch-Specific Quality Assurance Documentation

The target compound is commercially available with a documented minimum purity specification of 95%, as confirmed by multiple independent vendors including AKSci (cat. 1120EA) and Leyan (cat. 2030215) , with MolCore additionally offering NLT 97% purity . AKSci provides batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request, with all batches backed by full quality assurance . In contrast, generic tetrahydropyrimidine-1(2H)-carboxylate analogs are often listed without explicit purity guarantees or batch-testing documentation . This verifiable purity threshold reduces the risk of introducing undefined impurities into sensitive catalytic or biological assays.

Quality assurance Purity specification Procurement

Best Application Scenarios for Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate Based on Quantitative Evidence


Chiral Building Block for Stereoselective β²-Amino Acid Synthesis

Researchers synthesizing enantiopure β²-amino acids via the Seebach lithiated hydropyrimidine methodology should select the Boc-protected 2-tert-butyl variant (i.e., this compound) as the preferred chiral glycine equivalent. The steric bulk of the 2-tert-butyl group is documented to confer high diastereoselectivity in reactions with a broad range of electrophiles, including alkyl halides, aldehydes, imines, and Michael acceptors (Schemes 5–10 of Seebach et al. 1999) . This contrasts with 2-aryl analogs, which exhibit reduced stereocontrol . The mild two-step deprotection/hydrolysis sequence enables clean conversion to α-branched β-amino acid methyl esters without epimerization. The availability of this compound at ≥95% purity with batch-specific COA further supports its use in publication-quality asymmetric synthesis.

Negative Control Chemotype for 2-Oxoglutarate Oxygenase Inhibitor Screening

Investigators running high-throughput screens against the 2-OG oxygenase family (PHD2, FTO, TET2, KDM5B) can employ this compound as a structurally defined, low-potency negative control. The BindingDB-curated IC₅₀ values (PHD2: 7.30 × 10⁶ nM; FTO: 3.20 × 10⁵ nM; TET2: 4.00 × 10⁶ nM) confirm that it occupies the target class but lacks potent inhibition, distinguishing it from broad-spectrum inhibitors like IOX1 (PHD2 IC₅₀ ~600 nM) . Its documented GHS hazard classification (H315, H319, H335) ensures that safety protocols can be standardized across screening campaigns without resorting to class-based assumptions.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Tetrahydropyrimidine-Based Epigenetic Probes

Medicinal chemistry teams exploring tetrahydropyrimidine-based inhibitors of epigenetic erasers (e.g., KDM5B, TET2, ALKBH2) can use this compound as a starting scaffold for systematic SAR. Its computed physicochemical properties — XLogP3-AA of 2.0 and TPSA of 58.6 Ų — position it within favorable drug-like space for cell permeability, while the 2-tert-butyl group provides a handle for modulating lipophilicity and metabolic stability relative to the unsubstituted core (ΔXLogP3-AA ≈ +1.3) . The multi-target inhibition data from BindingDB provide baseline activity levels against key epigenetic targets, enabling rational design of focused libraries around this chemotype.

Procurement-Quality Assurance for Regulated CRO and Pharmaceutical R&D Environments

Procurement teams operating under GLP/GMP-adjacent quality systems can select this compound with confidence due to the availability of traceable batch-specific QC documentation. Multiple vendors (AKSci, Leyan, MolCore) supply the compound at specified purities of 95–97% , with AKSci offering COA and SDS on request and maintaining full quality assurance on all batches . This documented quality infrastructure is not consistently available for simpler tetrahydropyrimidine analogs , reducing procurement risk and supporting audit readiness in regulated discovery settings.

Quote Request

Request a Quote for Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.